molecular formula C6H15NO3 B1434600 Triethanolamine-d15 CAS No. 73205-32-0

Triethanolamine-d15

Cat. No.: B1434600
CAS No.: 73205-32-0
M. Wt: 164.28 g/mol
InChI Key: GSEJCLTVZPLZKY-BKMQWGEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethanolamine-d15 is a deuterated form of triethanolamine, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a colorless liquid with a high boiling point and flash point. It is soluble in water and exhibits alkaline properties. This compound is used in various industries, including cosmetics, paint, textiles, and metal processing, due to its neutralizing, emulsifying, and corrosion-inhibiting properties .

Preparation Methods

Triethanolamine-d15 can be synthesized by reacting triethanolamine with sodium deuteride. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the replacement of hydrogen atoms in triethanolamine with deuterium atoms, resulting in the formation of this compound .

Industrial production methods for triethanolamine involve the reaction of ethylene oxide with aqueous ammonia. This process also produces ethanolamine and diethanolamine, and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants .

Chemical Reactions Analysis

Triethanolamine-d15, like its non-deuterated counterpart, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form nitrilotriacetic acid.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Triethanolamine-d15 is widely used in scientific research due to its unique properties:

Mechanism of Action

Triethanolamine-d15 acts as a surfactant and alkalizing agent. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution. As an alkalizing agent, it can accept a hydrogen ion to form hydroxide and a conjugate acid, thereby raising the pH of the solution .

Comparison with Similar Compounds

Triethanolamine-d15 is similar to other ethanolamines, such as monoethanolamine and diethanolamine. its deuterated nature makes it unique for use in isotopic labeling studies. Other similar compounds include:

This compound’s uniqueness lies in its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques that require stable isotope labeling.

Biological Activity

Triethanolamine-d15 (TEA-d15) is a deuterated form of triethanolamine (TEA), a widely used compound in various industrial and cosmetic applications. Understanding the biological activity of TEA-d15 is crucial for assessing its safety and efficacy, particularly in formulations where it may be used. This article reviews the available literature on the biological activity of TEA-d15, including its toxicity, potential carcinogenicity, and effects on various biological systems.

Triethanolamine is an alkanolamine with the chemical formula C6H15NO3. The deuterated version, TEA-d15, contains deuterium atoms in place of hydrogen, which can influence its biological behavior and detection in analytical studies.

Biological Activity Overview

The biological activity of TEA and its derivatives has been studied in various contexts, including toxicity assessments and potential therapeutic applications. Below are key findings from relevant studies:

Toxicity Studies

  • Acute Toxicity : TEA has been shown to be harmful if ingested or if it comes into contact with skin. In animal studies, high doses have resulted in significant toxicity, including skin burns and respiratory distress .
  • Chronic Exposure : Long-term exposure studies in rodents have indicated a dose-dependent increase in nephrotoxicity and weight loss. For instance, female Fischer 344 rats exposed to high concentrations of TEA showed increased mortality due to kidney damage .
  • Carcinogenic Potential : Research has produced mixed results regarding the carcinogenic potential of TEA. In one study involving B6C3F1 mice, no significant increase in tumor incidence was observed over a two-year period despite chronic exposure . However, other studies have noted an increase in lymphoma incidence in female mice .

Case Study 1: Skin Irritation and Sensitization

In a study assessing the dermal effects of TEA on human subjects, it was found that concentrations above 5% could lead to irritation and sensitization reactions. This highlights the importance of formulation considerations when using TEA-d15 in cosmetics.

Case Study 2: Cosmetic Formulations

The Cosmetic Ingredient Review Expert Panel evaluated the safety of TEA and related compounds in cosmetic products. They concluded that when formulated to be non-irritating, these ingredients are safe for use. However, they warned against formulations that could lead to the formation of N-nitroso compounds .

Table 1: Summary of Toxicological Data on Triethanolamine

Study ReferenceAnimal ModelDose (mg/kg)DurationKey Findings
Hoshino & Tanooka (1978)Mice0.03 - 0.3% in dietLifespanIncreased lymphoma incidence in females
Maekawa et al. (1986)Rats0%, 1%, 2% in water2 yearsNephrotoxicity observed; no tumors
National Toxicology Program (1999)MiceTopical application103 weeksNo significant tumor increase; skin irritation noted

The biological activity of TEA-d15 may be influenced by its ability to interact with cellular pathways. As a surfactant, it can alter cell membrane integrity and influence drug absorption rates through skin penetration studies . The compound's structure allows it to act as a pH adjuster and emulsifier, which can enhance the stability and efficacy of formulations.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJCLTVZPLZKY-BKMQWGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethanolamine-d15
Reactant of Route 2
Reactant of Route 2
Triethanolamine-d15
Reactant of Route 3
Reactant of Route 3
Triethanolamine-d15
Reactant of Route 4
Reactant of Route 4
Triethanolamine-d15
Reactant of Route 5
Triethanolamine-d15
Reactant of Route 6
Reactant of Route 6
Triethanolamine-d15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.